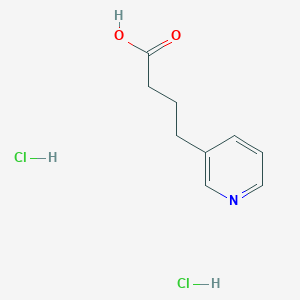![molecular formula C23H25FN4O2S B2931025 2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 1185040-35-0](/img/structure/B2931025.png)
2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide is a complex organic compound featuring a triazaspiro ring system. This compound is notable for its unique structural elements, including a spirocyclic framework and various functional groups such as sulfanyl and acetamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide typically involves multiple steps. One common route includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with a suitable acid, such as 3-(4-fluorophenyl)propionic acid, using HATU as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
科学的研究の応用
2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action for 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways.
類似化合物との比較
Similar Compounds
- **2-{[8-Ethyl-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide
- **N-(2,3-Dimethylphenyl)-2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide
Uniqueness
What sets 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide apart is its specific combination of functional groups and the triazaspiro ring system. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-8-17(24)9-7-16)22(27-23)31-15-20(29)25-18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGKICDFJKWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930944.png)


![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)




![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)


